Sodium 17beta-dihydroequilenin sulfate
Overview
Description
Sodium 17beta-dihydroequilenin sulfate is a derivative of Equilin . It is a steroidal estrogen found in horses and is closely related to equilin, equilenin, and estradiol . It is also known as Estra-1,3,5,7,9-pentaene-3,17beta-diol,3- (hydrogen sulfate), sodium salt .
Molecular Structure Analysis
The molecular formula of Sodium 17beta-dihydroequilenin sulfate is C18H19NaO5S . The average mass is 370.395 Da and the monoisotopic mass is 370.085083 Da .Scientific Research Applications
Separation and Characterization
- Sodium 17beta-dihydroequilenin sulfate can be effectively separated from similar compounds like sodium equilenin sulfate using dextran gel columns, based on differences in adsorption characteristics. This separation is crucial for precise identification and analysis in research settings (Hurwitz, Burke, & Marra, 1967).
Metabolism Studies
- The metabolism of sodium 17beta-dihydroequilenin sulfate has been studied in human breast cancer cells, revealing insights into its metabolic pathways and potential implications for breast cancer therapy (Spink et al., 2001).
Cardiovascular and Anti-inflammatory Effects
- Sodium 17beta-dihydroequilenin sulfate shows potential in counteracting inflammatory activation of human endothelial cells, which could have implications for cardiovascular health and treatments (Demyanets et al., 2006).
Pharmacokinetic Studies
- Extensive pharmacokinetic studies have been conducted on sodium 17beta-dihydroequilenin sulfate, providing crucial information on its metabolism, clearance rates, and conversion in postmenopausal women. This information is vital for understanding its potential therapeutic uses (Bhavnani et al., 1994; Bhavnani & Cecutti, 1994; Bhavnani, Cecutti, & Gerulath, 2002).
Molecular Interactions and Estrogen Receptor Activity
- Studies on molecular interactions and functional activities of sodium 17beta-dihydroequilenin sulfate with estrogen receptors have provided insights into its unique characteristics and potential for targeted hormone therapies (Bhavnani, Tam, & Lu, 2008).
Synthetic Derivatives and Antiviral Activity
- Research on synthetic derivatives of sodium 17beta-dihydroequilenin sulfate has explored their potential antiviral activities, contributing to the development of new antiviral agents (Comin et al., 1999).
Safety And Hazards
properties
IUPAC Name |
sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSSZJQFZAJLK-UVJOBNTFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 17beta-dihydroequilenin sulfate | |
CAS RN |
16680-50-5 | |
Record name | Sodium 17beta-dihydroequilenin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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